The synthesis of Mal-amido-PEG4-acid (CAS 1263045-16-4) involves sequential conjugation steps to integrate its maleimide and carboxylic acid functionalities. A representative route begins with the reaction of β-alanine with maleic anhydride in N,N-dimethylformamide (DMF) to form a maleimide-carboxylic acid intermediate. This intermediate is activated with N-hydroxysuccinimide (NHS) and N,N'-dicyclohexylcarbodiimide (DCC) to form a maleimide-NHS ester. Separately, tert-butoxycarbonyl (t-BOC)-protected amine-PEG4-acid undergoes deprotection with trifluoroacetic acid (TFA), and the resulting amine-PEG4-TFA salt reacts with the maleimide-NHS ester. The final product is isolated via precipitation or chromatography after cleavage of protecting groups [10].
An alternative pathway (CAS 518044-41-2) employs direct functionalization of tetraethylene glycol, starting with monoprotection, tosylation, and nucleophilic displacement to append maleimide and carboxylic acid groups. Both routes yield a linear C₁₈H₂₈N₂O₉ structure (MW 416.42) with a central PEG4 spacer [7].
Table 1: Synthetic Routes for Mal-amido-PEG4-Acid Derivatives
CAS Number | Key Reagents | Intermediate Steps | Final Product Characteristics |
---|---|---|---|
1263045-16-4 | DCC, NHS, TFA | Maleimide activation → PEG4-amine conjugation | MW 416.42; Purity >95% (HPLC) |
518044-41-2 | Tosyl chloride, NaN₃ | Tetraethylene glycol functionalization | MW 345.3; Synonym: Mal-PEG4-acid |
The quad-ethylene glycol (PEG4) spacer in Mal-amido-PEG4-acid is engineered to balance aqueous solubility enhancement with minimal steric interference. The four ethylene oxide units increase hydrodynamic radius by ∼18 Å, significantly reducing renal clearance while enabling efficient "camouflage" of conjugated biomolecules from immune recognition. Compared to shorter PEG chains (e.g., PEG2), PEG4 extends solubility in aqueous buffers by >50%, as confirmed by kinetic solubility assays. Conversely, longer spacers (e.g., PEG8) introduce excessive flexibility, potentially diminishing binding avidity in targeted bioconjugates. The PEG4 length optimally facilitates solvent accessibility for amide bond formation and thiol-maleimide coupling, as verified by reaction kinetics showing >90% conjugation efficiency with model peptides [1] [7].
The terminal carboxylic acid of Mal-amido-PEG4-acid requires activation for amide bond formation with primary amines (e.g., lysine residues or protein N-termini). Two predominant strategies are employed:
Table 2: Activation Efficiency of Carboxylic Acid Groups
Activation Method | Optimal pH | Reaction Time | Byproduct Formation | Yield |
---|---|---|---|---|
EDC/HOBt | 5.0–6.0 | 2–4 hours | Moderate (urea derivatives) | 80–85% |
HATU/DIPEA | 7.0–8.0 | 30–60 minutes | Low | 90–93% |
NHS ester | 7.0–9.0 | 10–30 minutes | Minimal (succinimide) | 95–98% |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7